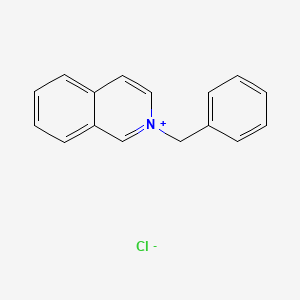

2-Benzylisoquinolinium chloride

Description

Historical Perspectives on Isoquinolinium Salt Chemistry

The journey into the world of isoquinoline (B145761) and its derivatives began in 1885 when Hoogewerf and van Dorp first isolated isoquinoline from coal tar. wikipedia.org This discovery paved the way for extensive research into the synthesis and properties of isoquinoline-based compounds. A pivotal development in this area was the Pomeranz–Fritsch reaction, which provided an efficient route to synthesize isoquinoline itself. wikipedia.org The subsequent exploration of isoquinolinium salts, which are derivatives of isoquinoline, revealed their broad utility. These salts, particularly those with a quaternary nitrogen atom, have been recognized for their applications as cationic surfactants, micellar catalysts, and disinfectants. mmsl.cz

The Significance of N-Substituted Quaternary Isoquinolinium Salts in Organic Synthesis

N-substituted quaternary isoquinolinium salts are highly valued as building blocks in the construction of complex heterocyclic systems. rsc.org Their reactivity allows for the stereoselective synthesis of a variety of fused, spiro, and bridged heterocycles under mild reaction conditions. rsc.org These salts can be generated in situ or used as stable, bench-top reagents, offering a direct pathway to architecturally complex molecules. rsc.org The versatility of these salts is further demonstrated by their participation in dearomative functionalization reactions, providing access to substituted tetrahydroisoquinolines, a structural motif prevalent in natural products and medicinally important compounds. nih.govnih.gov This is achieved through the interception of in situ formed enamine species with a wide array of electrophiles. nih.govnih.gov

Scope and Academic Context of 2-Benzylisoquinolinium (B372634) Chloride within Isoquinoline Chemistry

Within the vast landscape of isoquinoline chemistry, 2-benzylisoquinolinium chloride holds a specific and important position. Its structure, featuring a benzyl (B1604629) group on the isoquinolinium nitrogen, makes it a key precursor in various synthetic transformations. It serves as a valuable intermediate in the synthesis of more complex molecules, including those with potential biological activity. rsc.org Research has demonstrated its utility in the synthesis of bis-benzylisoquinolinium compounds, which have been investigated for their pharmacological properties. nih.gov Furthermore, the chloride counter-ion imparts specific solubility and reactivity characteristics to the molecule, influencing its behavior in different chemical environments. The study of this compound and its analogs contributes to the broader understanding of quaternary ammonium (B1175870) compounds and their applications, which range from their use as corrosion inhibitors to their role in the development of novel materials. nih.govnih.gov

Detailed Research Findings

Recent research has focused on expanding the synthetic utility of isoquinolinium salts, including this compound. For instance, novel stereoselective strategies have been developed for the synthesis of complex heterocyclic systems from isoquinolinium salts. rsc.org These methods often provide rapid access to the desired products with high stereoselectivity from readily available starting materials. rsc.org

Another area of active investigation is the reductive functionalization of isoquinolinium salts. A mild, transition-metal-free protocol has been developed for this purpose, utilizing formic acid as a reductant. nih.govnih.gov This method allows for the introduction of various electrophiles at the C-4 position of the isoquinoline ring, leading to a diverse range of substituted tetrahydroisoquinolines. nih.gov

The synthesis of isoquinolinium salts themselves has also been a subject of study. Methods have been developed for the preparation of a series of N-alkylisoquinolinium salts with varying alkyl chain lengths, and their properties as cationic surfactants have been investigated. mmsl.czresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C16H14ClN | chemicalbook.comchemicalbook.com |

| Molecular Weight | 255.75 g/mol | nih.govchemicalbook.comchemicalbook.com |

| CAS Number | 35674-56-7 | nih.govchemicalbook.comchemicalbook.com |

| EINECS Number | 252-666-9 | nih.govchemicalbook.com |

| Physical Description | Liquid | nih.gov |

| Topological Polar Surface Area | 3.9 Ų | nih.gov |

| Rotatable Bond Count | 2 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 1 | nih.gov |

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

2-benzylisoquinolin-2-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.ClH/c1-2-6-14(7-3-1)12-17-11-10-15-8-4-5-9-16(15)13-17;/h1-11,13H,12H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBYOCFNLRHJGJ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC3=CC=CC=C3C=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5049651 | |

| Record name | 2-Benzylisoquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isoquinolinium, 2-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

35674-56-7 | |

| Record name | Isoquinolinium, 2-(phenylmethyl)-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35674-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isoquinolinium, 2-(phenylmethyl)-, chloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035674567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isoquinolinium, 2-(phenylmethyl)-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Benzylisoquinolinium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5049651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-benzylisoquinolinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Benzylisoquinolinium Chloride and Structural Analogues

Direct N-Alkylation Strategies for Isoquinoline (B145761) Quaternization

The most straightforward method for synthesizing 2-benzylisoquinolinium (B372634) chloride is the direct N-alkylation of isoquinoline with benzyl (B1604629) chloride. evitachem.comquimicaorganica.org This reaction involves the nucleophilic attack of the nitrogen lone pair of the isoquinoline on the electrophilic benzylic carbon of benzyl chloride, forming the quaternary ammonium (B1175870) salt. quimicaorganica.org

The efficiency of the N-benzylation reaction is highly dependent on the reaction conditions. Key parameters for optimization include solvent, temperature, and the use of catalysts or bases. The reaction is typically performed by heating isoquinoline and benzyl chloride in a suitable solvent. evitachem.comorgsyn.org

Research into the N-alkylation of related heterocyclic systems indicates that polar aprotic solvents such as acetonitrile (B52724) (MeCN) and N,N-dimethylformamide (DMF) are often effective for such quaternization reactions. tsijournals.com The choice of solvent can influence reaction rates and yields by stabilizing the charged transition state and the final ionic product. Temperature is another critical factor; while heating is generally required, excessive temperatures can lead to side reactions and degradation.

In some syntheses of N-benzyl derivatives, basic conditions are employed to enhance the nucleophilicity of the nitrogen-containing heterocycle, although for a relatively strong nucleophile like isoquinoline reacting with a reactive electrophile like benzyl chloride, a base is not always necessary. researchgate.net More advanced methods, such as electro-oxidative C-H functionalization, have been developed for creating N-benzyl pyridinium (B92312) salts, suggesting that non-traditional activation methods could be applied to isoquinoline systems to achieve site-selective C-H amination directly. nih.govnih.gov

The following table summarizes typical conditions for the direct N-benzylation of isoquinoline.

Table 1: Optimization of Benzylation Conditions

| Reactants | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|

| Isoquinoline, Benzyl chloride | Ethanol | Reflux, 1h | Quantitative | orgsyn.org |

| Isoquinoline, Benzyl chloride | None (Industrial) | Controlled conditions | High | evitachem.com |

The counterion in an isoquinolinium salt is determined by the leaving group on the alkylating agent or through subsequent anion exchange. In the direct synthesis with benzyl chloride, the counterion is chloride. nih.gov However, the nature of the counterion can significantly influence the physical properties, stability, and reactivity of the resulting salt. mdpi.com

Studies on related pyridinium and imidazolium-based ionic liquids have shown that the size and charge distribution of the counterion play a vital role in the stabilization of the resulting salt and its mesophases. mdpi.com For instance, exchanging a simple halide like bromide (Br⁻) with larger, more complex anions such as hexafluorophosphate (B91526) (PF₆⁻) or tetrafluoroborate (B81430) (BF₄⁻) can suppress liquid crystal phase formation. mdpi.com This effect is attributed to changes in the packing efficiency and intermolecular forces between the cation and anion.

While N-alkylation efficiency is primarily dictated by the electrophile and nucleophile, the choice of counterion is critical for the final product's characteristics. Anion exchange can be performed post-synthesis to access a variety of 2-benzylisoquinolinium salts with different counterions (e.g., bromide, iodide, perchlorate), tailoring the compound for specific applications. fda.gov

Indirect Synthetic Routes via Isoquinoline Functionalization

Indirect methods involve modifying the isoquinoline ring system prior to the final N-alkylation step. These multi-step sequences allow for the introduction of complex substitution patterns that are not accessible through direct approaches.

The Reissert reaction is a powerful tool for the functionalization of isoquinolines at the C1 position. wikipedia.org In a typical Reissert reaction, isoquinoline reacts with an acid chloride (e.g., benzoyl chloride) and a cyanide source, such as potassium cyanide or trimethylsilyl (B98337) cyanide, to form a 2-acyl-1-cyano-1,2-dihydroisoquinoline, known as a Reissert compound. wikipedia.orgclockss.org

These Reissert compounds are versatile intermediates. The hydrogen at the C1 position is acidic and can be removed by a base, allowing for alkylation or acylation at this position. Subsequent hydrolysis of the N-acyl group regenerates the isoquinoline nitrogen, which can then be N-benzylated to yield a C1-substituted-2-benzylisoquinolinium salt. This indirect route provides access to analogues with substituents at the C1 position, which is a common feature in many isoquinoline alkaloids. clockss.org

The general sequence is as follows:

Reissert Compound Formation: Isoquinoline is treated with an acid chloride and a cyanide source. clockss.org

C1-Functionalization: The Reissert compound is deprotonated and reacted with an electrophile.

Hydrolysis: The N-acyl group is removed to yield a C1-substituted isoquinoline.

N-Benzylation: The resulting substituted isoquinoline is reacted with benzyl chloride to form the final quaternary salt.

Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms of the starting materials. rug.nlnih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly valuable for generating diverse molecular scaffolds. nih.govuj.edu.pl

The Ugi reaction, for example, can be combined with a post-cyclization strategy like the Pomeranz–Fritsch reaction to construct diverse isoquinoline cores from simple building blocks (aldehydes, amines, isocyanides, and carboxylic acids). uj.edu.pl Once the substituted isoquinoline scaffold is assembled via an MCR pathway, the nitrogen atom is available for quaternization. Subsequent N-benzylation with benzyl chloride would then yield structurally complex 2-benzylisoquinolinium analogues that would be difficult to access through traditional methods. uj.edu.plrug.nl This approach allows for rapid library synthesis and the exploration of a wide chemical space around the isoquinolinium core. rug.nl

Chemo- and Regioselective Synthesis of Substituted 2-Benzylisoquinolinium Chloride Analogues

Achieving chemo- and regioselectivity is paramount when synthesizing substituted analogues to avoid the formation of unwanted isomers. This can be accomplished by using pre-functionalized starting materials or by employing selective reactions on the isoquinoline or benzyl scaffold.

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. For example, in the synthesis of m-sulfamoylbenzamide analogues from a starting material containing both an aroyl chloride and a sulfonyl chloride, the greater reactivity of the aroyl chloride can be exploited to achieve selective amidation. beilstein-journals.org A similar principle can be applied to the synthesis of 2-benzylisoquinolinium analogues. If a starting material contains multiple reactive sites, reaction conditions can be tuned to ensure that only the desired transformation—N-benzylation of the isoquinoline nitrogen—occurs.

Regioselectivity involves controlling the position of a newly introduced substituent. For instance, if one wishes to synthesize a 2-benzyl-5-nitroisoquinolinium chloride, the synthesis would start with 5-nitroisoquinoline (B18046) rather than attempting to selectively nitrate (B79036) this compound, which would likely yield a mixture of products. Similarly, to obtain a 2-(4-methoxybenzyl)isoquinolinium chloride, 4-methoxybenzyl chloride would be used as the alkylating agent.

Advanced methods have been developed for the direct, regioselective C-H functionalization of isoquinolines. For example, a method for the C-4 alkylation of isoquinolines has been described using benzoic acid and vinyl ketones, proceeding through a temporary dearomatization strategy. researchgate.net While this functionalizes the carbon skeleton, the principle of using specific reagents to direct substitution to a particular position is key. After such a regioselective C-H functionalization, the nitrogen could then be benzylated to produce a specifically substituted final product.

The following table lists the compounds mentioned in this article.

Table 2: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Isoquinoline |

| Benzyl chloride |

| Acetonitrile |

| N,N-Dimethylformamide |

| 1,3-dibenzoylquinazoline-2,4(1H,3H)-dione |

| 2-benzyl pyridinium salts |

| 2-Benzylisoquinolinium bromide |

| 2-Benzylisoquinolinium iodide |

| 2-Benzylisoquinolinium perchlorate |

| 2-acyl-1-cyano-1,2-dihydroisoquinoline |

| Potassium cyanide |

| Trimethylsilyl cyanide |

| 5-nitroisoquinoline |

| 2-(4-methoxybenzyl)isoquinolinium chloride |

| 4-methoxybenzyl chloride |

| m-sulfamoylbenzamide |

Exploration of Chemical Reactivity and Mechanistic Pathways of 2 Benzylisoquinolinium Chloride

Nucleophilic Addition Reactions to the Isoquinolinium Ring System

The inherent electrophilicity of the isoquinolinium ring system makes it a prime target for nucleophilic attack. This reactivity is particularly pronounced at the C1 position, leading to the formation of dihydroisoquinoline derivatives, which serve as crucial intermediates in the synthesis of more complex molecules.

Reactivity at the C1 Position of the Isoquinoline (B145761) Core

The C1 position of the 2-benzylisoquinolinium (B372634) salt is the most electrophilic site and, therefore, the most susceptible to nucleophilic attack. This is due to the positive charge on the nitrogen atom, which is delocalized throughout the aromatic system, creating a significant partial positive charge at the C1 carbon. A wide range of nucleophiles, including organometallic reagents, cyanide ions, and enolates, can add to this position.

For instance, the reaction of 2-benzylisoquinolinium chloride with a Grignard reagent, such as phenylmagnesium bromide, results in the formation of 1-phenyl-2-benzyl-1,2-dihydroisoquinoline. This reaction proceeds through the direct addition of the phenyl nucleophile to the C1 carbon, breaking the aromaticity of the isoquinoline ring and forming a new carbon-carbon bond.

Influence of Steric and Electronic Factors on Nucleophilic Attack

The facility of nucleophilic attack at the C1 position is modulated by both steric and electronic factors. Electron-withdrawing groups on the benzyl (B1604629) substituent can enhance the electrophilicity of the isoquinolinium ring, thereby accelerating the rate of nucleophilic addition. Conversely, electron-donating groups on the benzyl ring can decrease the positive charge on the isoquinolinium nitrogen, making the C1 position less reactive towards nucleophiles.

Steric hindrance also plays a critical role. Bulky substituents on either the benzyl group or the incoming nucleophile can impede the approach to the C1 position, slowing down the reaction rate. researchgate.netrsc.org For example, the reaction of 2-(2,6-dichlorobenzyl)isoquinolinium chloride with a bulky nucleophile will be significantly slower than the reaction of this compound with a smaller nucleophile, all other factors being equal. The interplay between these electronic and steric effects ultimately dictates the feasibility and outcome of the nucleophilic addition reaction. rsc.orgyoutube.com

Thermal Rearrangement Reactions of N-Benzylisoquinolinium Chlorides

N-benzylisoquinolinium chlorides are known to undergo fascinating thermal rearrangements, leading to the formation of 1-benzylisoquinolines. These reactions are of significant synthetic utility as they provide a direct route to a class of compounds that form the core of numerous naturally occurring alkaloids.

Mechanistic Investigations of Sigmatropic Rearrangements to 1-Benzylisoquinolines

The thermal rearrangement of 2-benzylisoquinolinium salts to 1-benzylisoquinolines is believed to proceed through a sigmatropic rearrangement mechanism. researchgate.netrsc.org Specifically, a rsc.orgthieme-connect.com-sigmatropic rearrangement of an initially formed ylide intermediate is often proposed. researchgate.netrsc.org In this pathway, a base abstracts a proton from the benzylic position to generate an N-ylide. This ylide then undergoes a concerted rsc.orgthieme-connect.com-sigmatropic shift, where the benzyl group migrates from the nitrogen atom to the C1 position of the isoquinoline ring. Subsequent tautomerization of the resulting dihydroisoquinoline intermediate leads to the aromatic 1-benzylisoquinoline (B1618099) product.

Detailed mechanistic studies, often employing isotopic labeling and kinetic analysis, have provided evidence for the intramolecular nature of this rearrangement and have helped to elucidate the structure of the transition state.

Catalytic Approaches to Facilitate Rearrangement Pathways

While the thermal rearrangement can occur under uncatalyzed conditions, the reaction often requires high temperatures and can result in side products. To address these limitations, various catalytic approaches have been developed to facilitate the rearrangement under milder conditions. Both acid and base catalysis have been shown to be effective.

Bases can promote the formation of the key ylide intermediate, thereby lowering the activation energy of the reaction. Certain transition metal catalysts have also been employed to promote the rearrangement, potentially through the formation of metal-complexed intermediates that facilitate the migratory insertion of the benzyl group. These catalytic methods not only improve the efficiency of the reaction but can also offer enhanced control over the regioselectivity of the rearrangement.

Cycloaddition Reactions Involving 2-Benzylisoquinolinium-Derived Ylides

The in-situ generation of isoquinolinium ylides from this compound in the presence of a base opens up a rich field of cycloaddition chemistry. nih.govacs.org These 1,3-dipoles readily react with various dipolarophiles to construct complex heterocyclic frameworks. rsc.orgnih.govclockss.org

The most common of these is the [3+2] cycloaddition, which leads to the formation of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. nih.govacs.org The reaction of a 2-benzylisoquinolinium-derived ylide with an electron-deficient alkene, such as dimethyl acetylenedicarboxylate, provides a facile route to these fused heterocyclic systems. The regioselectivity and stereoselectivity of these cycloadditions can often be controlled by the nature of the substituents on both the ylide and the dipolarophile, as well as the reaction conditions. thieme-connect.com DFT calculations have been used to propose a nonconcerted mechanism to explain the regioselectivity of these reactions. thieme-connect.com

Generation and Characterization of Isoquinolinium Methylides

The formation of isoquinolinium methylides from 2-benzylisoquinolinium salts is a crucial step for their participation in various cycloaddition reactions. These ylides are typically generated in situ through the deprotonation of the acidic methylene (B1212753) protons of the benzyl group. The presence of the positively charged isoquinolinium ring enhances the acidity of these protons, allowing for their abstraction by a suitable base.

Commonly, a non-nucleophilic organic base such as triethylamine (B128534) (Et₃N) or a stronger inorganic base like potassium carbonate is employed to generate the ylide from the corresponding N-benzylisoquinolinium halide. researchgate.netrsc.org While many studies utilize the bromide salt, the same principle applies to this compound. The reaction involves a simple acid-base equilibrium, where the base removes a proton from the carbon atom adjacent to the nitrogen, creating a zwitterionic species known as an ylide or methylide.

The generated isoquinolinium methylide is a 1,3-dipole, with the negative charge on the benzylic carbon and the positive charge on the isoquinolinium nitrogen. The stability of this ylide can be influenced by substituents on the benzyl group. Electron-withdrawing groups on the ylidic carbon can stabilize the negative charge, leading to the formation of highly stabilized isoquinolinium methylides. oup.com

The characterization of these transient ylides is often challenging due to their reactive nature. They are typically generated and used immediately in subsequent reactions. However, their formation can be inferred from the products of their reactions, such as the cycloadducts formed in the presence of dipolarophiles. In some cases, spectroscopic methods can be employed to detect the presence of the ylide intermediate.

[3+2] Dipolar Cycloaddition Pathways with Dienophiles

Isoquinolinium methylides, acting as 1,3-dipoles, readily participate in [3+2] dipolar cycloaddition reactions with a variety of electron-deficient alkenes, known as dienophiles. nih.govlibretexts.org This reaction is a powerful method for the construction of five-membered heterocyclic rings fused to the isoquinoline scaffold, such as pyrrolo[2,1-a]isoquinolines. researchgate.netrsc.org

The reaction proceeds via a concerted mechanism where the highest occupied molecular orbital (HOMO) of the ylide interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile. youtube.com This interaction leads to the formation of two new sigma bonds and a five-membered ring in a single step. The regioselectivity and stereoselectivity of the cycloaddition are governed by the electronic and steric properties of both the ylide and the dienophile. oup.com

A variety of dienophiles have been successfully employed in these reactions, including:

Aryl-substituted olefins: Acenaphthylene, stilbenes, indene, and styrene. oup.com

Alkyl-substituted olefins: Norbornene and various hexenes. oup.com

Electron-rich olefins: Vinyl ethers and vinylene carbonate. oup.com

Fluorinated acrylates: Ethyl 3-fluoro-3-(fluoroalkyl)acrylates. researchgate.netrsc.org

For instance, the reaction of an in-situ generated N-benzylisoquinolinium ylide with an ethyl 3-fluoro-3-(fluoroalkyl)acrylate leads to the formation of a fluoroalkyl-substituted pyrrolo[2,1-a]isoquinoline derivative. researchgate.netrsc.org The initial cycloaddition is often followed by an aromatization step, which can occur through oxidation or a 1,3-hydrogen shift, to yield the stable aromatic heterocyclic product. researchgate.netrsc.org

| Dipolarophile | Product Type | Reference |

| Aryl-substituted olefins | Pyrrolidino[2,1-a]isoquinolines | oup.com |

| Alkyl-substituted olefins | Pyrrolidino[2,1-a]isoquinolines | oup.com |

| Electron-rich olefins | Pyrrolidino[2,1-a]isoquinolines | oup.com |

| Ethyl 3-fluoro-3-(fluoroalkyl)acrylates | Fluoroalkyl-substituted pyrrolo[2,1-a]isoquinolines | researchgate.netrsc.org |

This methodology provides a versatile and efficient route to complex nitrogen-containing heterocyclic systems, which are of significant interest in medicinal chemistry and materials science.

Reductive Transformations of the Quaternary Isoquinolinium Moiety

The electron-deficient nature of the quaternary isoquinolinium ring makes it susceptible to reduction. This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reducing agents, as well as electrochemical means.

Catalytic Hydrogenation and Hydride Reduction Studies

The reduction of the isoquinolinium nucleus can lead to the formation of dihydroisoquinoline or tetrahydroisoquinoline derivatives, depending on the reaction conditions and the reducing agent employed.

Catalytic Hydrogenation: Catalytic hydrogenation is a common method for the reduction of the heterocyclic ring of isoquinoline and its derivatives. iust.ac.ir This process typically involves the use of a metal catalyst, such as platinum or palladium, in the presence of hydrogen gas. For isoquinolinium salts, the reduction of the pyridine (B92270) ring is generally favored over the benzene (B151609) ring. iust.ac.ir This selective reduction yields 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives.

Hydride Reduction: Hydride reducing agents, such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄), are also effective for the reduction of isoquinolinium salts. Sodium borohydride is a milder reducing agent that typically reduces the C=N⁺ bond of the isoquinolinium ring to afford a 1,2-dihydroisoquinoline. iust.ac.ir In contrast, the more powerful lithium aluminum hydride can achieve a more complete reduction to the corresponding 1,2,3,4-tetrahydroisoquinoline. evitachem.com The presence of an electron-withdrawing group on the isoquinoline ring can influence the stability of the initial dihydro product. nih.gov

| Reducing Agent | Typical Product |

| H₂/Catalyst (e.g., Pt, Pd) | 1,2,3,4-Tetrahydroisoquinoline derivative |

| Sodium Borohydride (NaBH₄) | 1,2-Dihydroisoquinoline derivative |

| Lithium Aluminum Hydride (LiAlH₄) | 1,2,3,4-Tetrahydroisoquinoline derivative |

Electrochemical Reduction Mechanisms of Isoquinolinium Salts

The electrochemical reduction of isoquinolinium salts offers an alternative approach to understanding their reductive transformations. The reduction potential and the mechanism are influenced by the substituents on the isoquinolinium ring and the nature of the electrode material.

Studies on related quinolinium salts have shown that the electrochemical reduction primarily involves the transfer of electrons to the heterocyclic part of the molecule. researchgate.net The process can be complicated by preceding or succeeding chemical reactions, such as protonation or dimerization of the reduction products. The specific mechanism for this compound would likely involve the initial one-electron reduction to form a neutral radical, which could then undergo further reduction or dimerization. The exact pathway would depend on the experimental conditions, such as the solvent, electrolyte, and electrode potential.

Electrophilic Substitution Reactions on the Benzyl Substituent and Isoquinoline Ring

Electrophilic substitution reactions on this compound can potentially occur on either the benzyl substituent or the benzene ring of the isoquinoline moiety. The regioselectivity of these reactions is dictated by the electronic effects of the quaternary nitrogen.

The positively charged nitrogen atom is a strong deactivating group, making electrophilic substitution on the isoquinoline ring challenging. However, if substitution does occur, it is directed to the benzene ring (carbocycle), which is more electron-rich than the pyridinium (B92312) ring. quimicaorganica.orgquimicaorganica.org The preferred positions for electrophilic attack on the isoquinoline ring are C-5 and C-8. quimicaorganica.orgquimicaorganica.orgshahucollegelatur.org.in This is because the cationic intermediates formed by attack at these positions are more stable, as the positive charge can be delocalized over two resonance structures without involving the already positively charged nitrogen-containing ring. quimicaorganica.org

The benzyl group attached to the nitrogen is also influenced by the electron-withdrawing nature of the isoquinolinium ring. However, the benzene ring of the benzyl group is less deactivated than the isoquinoline ring and can undergo electrophilic substitution. Standard electrophilic aromatic substitution reactions, such as nitration or halogenation, would be expected to occur on this ring. The directing effect of the -CH₂-N⁺- group would favor substitution at the ortho and para positions, although the deactivating effect would require harsher reaction conditions than for unsubstituted toluene. There is a general body of literature on benzylic substitution reactions that could be applicable. organic-chemistry.org

Advanced Spectroscopic and Computational Characterization of 2 Benzylisoquinolinium Chloride

Comprehensive Spectroscopic Characterization Techniques

A multi-faceted spectroscopic approach is indispensable for the unambiguous structural elucidation of 2-Benzylisoquinolinium (B372634) chloride. This involves a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FT-IR and Raman), High-Resolution Mass Spectrometry (HRMS), and X-ray diffraction analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C)

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 2-Benzylisoquinolinium chloride, both ¹H and ¹³C NMR would provide critical data.

¹H NMR Spectroscopy: The proton NMR spectrum would reveal the number of distinct proton environments, their multiplicity (splitting patterns), and their relative proximity through space. The protons on the isoquinolinium core are expected to be significantly deshielded and appear at higher chemical shifts (downfield) due to the positive charge on the nitrogen atom and the aromatic ring currents. The benzylic protons (CH₂) would likely appear as a singlet, while the protons of the benzyl (B1604629) ring would exhibit a complex multiplet pattern.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum complements the proton NMR by providing information on the carbon skeleton. The quaternary carbons and those in the isoquinolinium ring, particularly those adjacent to the nitrogen, would show characteristic downfield shifts.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | ~5.8 | ~65 |

| Benzyl Ring (ortho) | ~7.4 | ~129 |

| Benzyl Ring (meta) | ~7.3 | ~130 |

| Benzyl Ring (para) | ~7.3 | ~131 |

| Isoquinolinium H-1 | ~9.5 | ~150 |

| Isoquinolinium H-3 | ~8.3 | ~140 |

| Isoquinolinium H-4 | ~8.1 | ~125 |

| Isoquinolinium H-5 | ~8.0 | ~130 |

| Isoquinolinium H-6 | ~7.8 | ~128 |

| Isoquinolinium H-7 | ~7.9 | ~135 |

| Isoquinolinium H-8 | ~8.2 | ~130 |

| Isoquinolinium C-4a | N/A | ~137 |

| Isoquinolinium C-8a | N/A | ~128 |

Note: These are predicted values based on the analysis of similar structures and have not been experimentally verified for this compound.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

FT-IR Spectroscopy: The Fourier-Transform Infrared (FT-IR) spectrum would be expected to show characteristic absorption bands for the C-H stretching vibrations of the aromatic rings and the benzylic CH₂ group. Aromatic C=C stretching vibrations would also be prominent.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FT-IR data. The symmetric vibrations of the aromatic rings are often strong in the Raman spectrum.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected FT-IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

| Aliphatic C-H Stretch (Benzylic) | 2950-2850 | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 | 1600-1450 |

| C-N Stretch | 1350-1250 | Not prominent |

Note: These are expected frequency ranges and have not been experimentally determined for this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

HRMS is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound (C₁₆H₁₄ClN), HRMS would detect the cationic species [C₁₆H₁₄N]⁺. The high mass accuracy of the measurement would allow for the differentiation from other ions with the same nominal mass.

Expected HRMS Data:

Molecular Formula: C₁₆H₁₄N⁺ (cation)

Calculated Exact Mass: 220.1121 m/z

Observed Mass: Would be expected to be within a few parts per million (ppm) of the calculated exact mass.

Quantum Chemical and Computational Studies

Computational chemistry offers a powerful lens to investigate the intrinsic properties of molecules, complementing experimental data and providing predictive insights.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations on this compound would provide valuable information about its molecular orbitals (HOMO and LUMO), electrostatic potential surface, and predicted reactivity. For example, DFT has been successfully used to study the structure and vibrational spectra of other chloride-containing compounds. nih.gov The calculated vibrational frequencies from DFT can be compared with experimental FT-IR and Raman spectra to support spectral assignments. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Currently, there is a notable absence of specific molecular dynamics (MD) simulation studies in publicly accessible literature that are dedicated to this compound. MD simulations are a powerful computational tool that could provide significant insights into the dynamic behavior of this molecule. Such studies would be invaluable for mapping its conformational landscape, which is defined by the rotational freedom around the C-N bond connecting the benzyl and isoquinolinium moieties.

The exploration of this landscape would reveal the distribution of different conformers, their relative energies, and the energy barriers for transition between them. This is particularly relevant for understanding how the molecule might adapt its shape to interact with its environment, be it in solution or at an interface.

Furthermore, MD simulations could elucidate the nature and strength of intermolecular interactions between the 2-benzylisoquinolinium cation and surrounding solvent molecules or counter-ions. These interactions, which include ion-dipole, cation-π, and van der Waals forces, govern the solvation of the molecule and can influence its reactivity and spectroscopic properties. For instance, the interaction of water molecules with the positively charged isoquinolinium ring and the aromatic benzyl group would be a key area of investigation.

Mechanistic Computational Studies of Reaction Pathways

Detailed computational studies on the reaction pathways of this compound are also limited. However, experimental work provides a foundation for potential computational investigations. A study by James A. Duncan, Mark L. Bosse, and John M. Masnovi explored the reactions of 2-benzylisoquinolinium salts with carbon disulfide in different base-solvent systems. Their work, titled "Comparative study of reactions of 2-benzylisoquinolinium and 3,4-dihydro-2-benzylisoquinolinium salts with carbon disulfide in two base-solvent environments," lays the groundwork for mechanistic inquiries.

A mechanistic computational study, likely employing Density Functional Theory (DFT), could model the reaction intermediates and transition states involved in these transformations. For example, DFT calculations could be used to determine the energetics of nucleophilic attack on the isoquinolinium ring, a common reaction mode for such heterocyclic cations. The reaction with a nucleophile like the trithiocarbonate (B1256668) anion, formed from carbon disulfide and a base, could be computationally modeled to map out the complete reaction energy profile. This would involve locating the transition state structures and calculating the activation energies, providing a detailed, atomistic understanding of the reaction mechanism.

Such computational studies would not only complement the existing experimental data but also offer predictive power for related reactions and substrates. They could clarify the role of the solvent and the base in facilitating the reaction, aspects that are often challenging to probe experimentally.

Application of 2 Benzylisoquinolinium Chloride As a Synthetic Precursor in Complex Organic Chemistry

Utilization in the Synthesis of Substituted 1-Benzylisoquinolines

The synthesis of 1-benzylisoquinolines and their reduced derivatives, 1-benzyl-1,2,3,4-tetrahydroisoquinolines, represents a cornerstone of alkaloid chemistry. 2-Benzylisoquinolinium (B372634) chloride and its derivatives are key starting materials in this endeavor. A prominent method involves the reduction of the isoquinolinium core. Catalytic hydrogenation of 2-benzylisoquinolinium salts over a suitable catalyst, such as platinum oxide, can yield the corresponding 1,2,3,4-tetrahydroisoquinoline (B50084) framework.

Recent advancements have also highlighted photoredox catalysis as a powerful tool. For instance, a ruthenium-catalyzed photoredox coupling of N-aryltetrahydroisoquinolines with bench-stable pyridinium (B92312) salts has been developed to afford 1-benzyl-THIQs, showcasing a modern approach to C-H functionalization at the C1 position.

Furthermore, classical named reactions like the Bobbitt reaction, an extension of the Pomeranz-Fritsch reaction, provide a pathway to 1,2,3,4-tetrahydroisoquinolines from benzaldehyde (B42025) derivatives and aminoacetals. While not starting directly from the pre-formed 2-benzylisoquinolinium salt, these methods build the foundational structure for which the quaternization to a 2-benzylisoquinolinium species is a subsequent possibility for further functionalization.

Rearrangement reactions of 2-benzylisoquinolinium ylides, formed by deprotonation of the corresponding salt, also offer a route to substituted 1-benzylisoquinolines. The Stevens rearrangement, for example, involves a researchgate.netnih.gov-sigmatropic shift, while the Sommelet-Hauser rearrangement proceeds via a nih.govrsc.org-sigmatropic shift, leading to ortho-substituted benzylamines. These rearrangements provide a means to introduce complexity and new C-C bonds.

Table 1: Synthetic Approaches to Substituted 1-Benzylisoquinolines from Isoquinolinium Precursors

| Method | Description | Key Intermediates |

| Catalytic Hydrogenation | Reduction of the isoquinolinium ring to the tetrahydroisoquinoline core. | 2-Benzylisoquinolinium salt |

| Photoredox Catalysis | C-H functionalization at the C1 position of a tetrahydroisoquinoline derivative. | N-Aryl-THIQ radical cation |

| Bobbitt Reaction | Cyclization of a reduced benzalaminoacetal to form a tetrahydroisoquinoline. | Benzaliminoacetal, aminoacetal |

| Stevens Rearrangement | researchgate.netnih.gov-sigmatropic rearrangement of a 2-benzylisoquinolinium ylide. | 2-Benzylisoquinolinium ylide |

| Sommelet-Hauser Rearrangement | nih.govrsc.org-sigmatropic rearrangement of a 2-benzylisoquinolinium ylide. | 2-Benzylisoquinolinium ylide |

Precursor for the Construction of Benzylisoquinoline Alkaloid Core Scaffolds

The structural motif of 2-benzylisoquinolinium is central to the biosynthesis and chemical synthesis of a vast array of benzylisoquinoline alkaloids. These natural products exhibit a wide range of pharmacological activities and are characterized by their complex, polycyclic skeletons.

The morphinan (B1239233) skeleton, famously represented by morphine and codeine, is a tetracyclic ring system. The biosynthesis of morphinans proceeds from (R)-reticuline, a benzylisoquinoline alkaloid, through an intramolecular phenol (B47542) coupling reaction to form salutaridine, which possesses the morphinan core. While direct total syntheses of morphine are numerous and complex, many biomimetic approaches rely on the construction of a suitably substituted reticuline-like precursor. The 2-benzylisoquinolinium framework is a key component of such precursors. Synthetic strategies often involve the Grewe cyclization, which mimics the biosynthetic pathway to form the morphinan ring system from a benzylisoquinoline derivative.

Protoberberine alkaloids, such as berberine (B55584) and palmatine, are characterized by a tetracyclic system where the benzyl (B1604629) group of the original benzylisoquinoline unit is cyclized back onto the isoquinoline (B145761) core. A direct and regiospecific synthesis of the protoberberine skeleton has been achieved starting from N-benzyl-3,4-dihydroisoquinolinium salts. researchgate.net In this approach, treatment of the salt with the anion of methyl methylthiomethylsulfoxide leads to an adduct that cyclizes upon heating in acid to form the dihydroprotoberberine. researchgate.net This can be further reduced to the tetrahydroprotoberberine or oxidized to the protoberberinium salt. researchgate.net This strategy has been successfully applied to the synthesis of several protoberberine alkaloids, and importantly, N-benzylisoquinolinium salts can be used as starting materials, expanding the scope of accessible substitution patterns. researchgate.net

Aporphine (B1220529) alkaloids, such as apomorphine (B128758) and glaucine, are another major class of benzylisoquinoline alkaloids featuring a tetracyclic system formed by intramolecular C-C bond formation between the two aromatic rings of the 1-benzylisoquinoline (B1618099) precursor. Biosynthetically, they are derived from reticuline (B1680550) via oxidative coupling. Synthetic approaches often mimic this by employing phenolic oxidative coupling of a 1-benzyltetrahydroisoquinoline derivative. The synthesis of the requisite 1-benzyltetrahydroisoquinoline can be achieved through the reduction of a corresponding 2-benzylisoquinolinium salt. Intramolecular cyclization reactions, often promoted by transition metal catalysts or strong acids, can then be used to construct the aporphine skeleton.

Role in the Synthesis of Diverse Nitrogen-Containing Heterocycles

The utility of 2-benzylisoquinolinium chloride extends beyond the synthesis of benzylisoquinoline alkaloids. The reactivity of the isoquinolinium ring system allows for its use as a synthon in the construction of a variety of other nitrogen-containing heterocyclic structures.

One important avenue is through cycloaddition reactions. In the presence of a base, this compound can be deprotonated to form a highly reactive isoquinolinium ylide. These ylides can act as 1,3-dipoles in cycloaddition reactions with various dipolarophiles, such as alkenes and alkynes. This approach provides access to fused heterocyclic systems, for example, pyrrolo[2,1-a]isoquinolines.

Ring-opening reactions of the isoquinolinium salt also provide a pathway to novel heterocyclic systems. Treatment of activated pyridinium and isoquinolinium salts with nucleophiles can lead to the cleavage of the heterocyclic ring, yielding highly functionalized acyclic intermediates that can be cyclized to form different heterocyclic rings. For instance, the ring-opening of pyridinium salts with tethered nucleophiles has been shown to be a viable method for the synthesis of indoles and other nitrogen heterocycles. nih.gov A similar strategy applied to this compound could offer a route to unique and complex nitrogen-containing scaffolds.

Emerging Methodologies and Future Directions in 2 Benzylisoquinolinium Chloride Research

Development of Green Chemistry Approaches in its Synthesis and Transformations

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of isoquinoline (B145761) derivatives to reduce environmental impact and improve efficiency. rsc.orgresearchgate.net These approaches focus on minimizing hazardous substances, using renewable resources, and improving energy efficiency.

One significant advancement is the use of ultrasound-assisted synthesis. tcsedsystem.edunih.gov This technique employs ultrasonic irradiation to accelerate reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. tcsedsystem.edunih.gov For instance, the synthesis of isoquinoline-based ionic liquids and isoindolin-1-one (B1195906) derivatives has been successfully achieved using ultrasound, demonstrating its potential as a green and efficient method. tcsedsystem.edunih.gov Studies have shown that ultrasound can significantly reduce reaction times, in some cases from days to hours or even minutes, while also increasing product yields. monash.edu

Microwave-assisted synthesis is another key green technology that has been widely adopted for the synthesis of N-heterocycles, including isoquinoline derivatives. rsc.orgnih.gov Microwave heating provides rapid and uniform heating of the reaction mixture, which can dramatically shorten reaction times and improve yields. monash.eduresearchgate.net This method has been particularly effective in cyclocondensation and cycloaddition reactions, which are common in the synthesis of complex heterocyclic systems. rsc.orgunito.it

Furthermore, the development of environmentally friendly catalytic systems is a major focus. This includes the use of earth-abundant 3d-transition metals like copper, nickel, and cobalt as catalysts, which are less toxic and more sustainable than precious metals such as palladium and rhodium. researchgate.netresearchgate.net Research has also explored carbene-catalyzed aerobic oxidation of isoquinolinium salts, which uses ambient air as the oxidant, offering a mild and green alternative for synthesizing isoquinolinones. rsc.org

Table 1: Comparison of Green Synthesis Methodologies for Isoquinolinium Derivatives

| Methodology | Key Advantages | Example Application |

| Ultrasound-Assisted Synthesis | Shorter reaction times, higher yields, eco-friendly. tcsedsystem.edu | Synthesis of isoquinoline-based ionic liquids. tcsedsystem.edu |

| Microwave-Assisted Synthesis | Significant reduction in reaction time, improved yields. monash.edursc.org | Synthesis of pyridine-functionalized (benz)imidazolium salts. monash.edu |

| Earth-Abundant Metal Catalysis | Use of less toxic and more sustainable catalysts. researchgate.netresearchgate.net | Ni-catalyzed synthesis of isoquinolinium salts. researchgate.net |

| Aerobic Oxidation | Uses air as a mild and environmentally friendly oxidant. rsc.org | Carbene-catalyzed synthesis of isoquinolinones. rsc.org |

Flow Chemistry and Continuous Processing for Efficient Production and Reactions

Flow chemistry, or continuous processing, is emerging as a powerful technology for the synthesis of chemical compounds, offering significant advantages over traditional batch processing. nih.govmit.edu This approach involves the continuous pumping of reagents through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. mit.edu The benefits include improved safety, higher yields, and greater consistency. mit.edu

For the production of isoquinolinium salts and their derivatives, flow chemistry can enable safer handling of hazardous reagents and intermediates by minimizing their accumulation. mit.edu The high surface-area-to-volume ratio in flow reactors allows for superior heat transfer, which is crucial for managing highly exothermic reactions. mit.edu This technology is particularly well-suited for the synthesis of active pharmaceutical ingredients (APIs), where quality and consistency are paramount. nih.gov

The modular nature of flow chemistry systems, often described as "plug and play," allows for the straightforward assembly of bespoke setups for specific reactions, including multi-step sequences. mit.eduuc.pt This can streamline the synthesis of complex molecules by integrating reaction, workup, and purification steps into a single continuous process. uc.pt For example, a multi-step flow system has been used for the synthesis of various heterocyclic compounds, demonstrating the potential for creating libraries of biologically relevant molecules. nih.govuc.pt The adoption of flow chemistry for the industrial production of compounds like 2-benzylisoquinolinium (B372634) chloride could lead to more efficient, scalable, and cost-effective manufacturing processes. evitachem.comcargill.com

Machine Learning and Artificial Intelligence in Predicting Reactivity and Designing New Transformations

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical synthesis by enabling the prediction of reaction outcomes and the design of novel chemical transformations. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical reactions to identify patterns and build predictive models. mit.eduyoutube.com

In the context of 2-benzylisoquinolinium chloride, ML models can be trained to predict the reactivity of different starting materials and the likelihood of a particular reaction succeeding. nih.govrsc.org This can save significant time and resources by avoiding unproductive experiments. mit.edu For instance, a machine learning approach has been developed to predict the general chemical reactivity and compatibility of organic materials, which could be applied to reactions involving the isoquinolinium scaffold. nih.govrsc.org These models often use molecular and electronic structural data to achieve high precision in their predictions. nih.gov

Furthermore, AI can be used to design new synthetic routes and transformations. By learning the rules of chemical reactivity, an AI system can propose novel ways to synthesize a target molecule or to create new derivatives with desired properties. youtube.com Researchers have developed models that can predict the major products of chemical reactions by first generating a set of plausible products and then using machine learning to score the likelihood of each. mit.edu Hybrid models that combine traditional transition state modeling with machine learning have shown great promise in accurately predicting reaction barriers, achieving high accuracy even with limited data. chemrxiv.org As these technologies continue to develop, they will become indispensable tools for chemists working on the synthesis and functionalization of 2-benzylisoquinolinium derivatives. mit.edumit.edu

Stereoselective Synthesis of Chiral 2-Benzylisoquinolinium Derivatives

The synthesis of chiral molecules in an enantiomerically pure form is of paramount importance, particularly in the development of pharmaceuticals. csic.es Stereoselective synthesis aims to produce a single desired stereoisomer, and significant efforts have been dedicated to developing methods for the asymmetric synthesis of chiral isoquinoline derivatives. acs.orgnih.gov

One prominent approach involves the use of chiral catalysts. acs.orgnih.gov These catalysts, themselves chiral, can direct a reaction to favor the formation of one enantiomer over the other. csic.es For example, chiral oxazaborolidinium cations have been successfully used as catalysts in enantioselective Diels-Alder reactions to produce chiral products with high enantioselectivity. acs.orgnih.gov This methodology has been applied to the synthesis of complex natural products, demonstrating its power and versatility. acs.org Recently, new chiral catalysts have been developed that can perform hydrogen atom transfer (HAT) in an enantioselective manner, a significant advance in radical chemistry. cam.ac.uk

Another strategy is the use of chiral starting materials. New chiral isoquinolinium salt derivatives have been synthesized from chiral primary amines via the Zincke reaction. acs.org This method provides an enantioselective route to 1-alkyl-1,2-dihydroisoquinolines and related compounds. acs.org Asymmetric domino reactions, which involve a sequence of reactions where the chirality is transferred through multiple steps, have also been employed for the synthesis of polyfunctionalized cyclopentane (B165970) derivatives using a chiral lithium amide. nih.gov The development of these and other stereoselective methods will be crucial for accessing novel chiral 2-benzylisoquinolinium derivatives for a range of applications. nih.gov

Design and Synthesis of Novel Scaffolds Featuring the 2-Benzylisoquinolinium Moiety for Material Science Applications

The unique structural and electronic properties of the isoquinolinium core make it an attractive building block for the design of novel functional materials. researchgate.netwikipedia.org The 2-benzylisoquinolinium moiety, in particular, can be incorporated into larger molecular scaffolds to create materials with tailored properties for applications in material science. researchgate.net

One area of interest is the development of isoquinolinium-based surfactants. Quaternary isoquinolinium salts with varying alkyl chain lengths have been synthesized and shown to act as cationic surfactants. researchgate.netmmsl.cz These compounds have potential applications as emulsifiers, moisturizers, and micellar catalysts. researchgate.net

The fluorescent properties of isoquinoline-containing compounds also make them promising candidates for use in organic electronics and sensors. researchgate.net By functionalizing the isoquinoline ring, it is possible to tune the electronic and photophysical properties of the resulting molecules. For example, platinum complexes of urea-functionalized isoquinolines have been investigated as anion receptors. wikipedia.org Furthermore, the synthesis of bisbenzylisoquinolinium compounds, which feature two isoquinolinium units linked together, highlights the potential for creating more complex architectures with unique properties. wikipedia.org The continued exploration of new synthetic methods to incorporate the 2-benzylisoquinolinium scaffold into polymers and other advanced materials will likely lead to the discovery of novel applications in areas such as organic light-emitting diodes (OLEDs), solar cells, and chemical sensors.

Q & A

Q. What spectroscopic and chromatographic methods are recommended for confirming the structural integrity and purity of 2-Benzylisoquinolinium chloride?

To confirm structural integrity, employ 1H/13C NMR to verify the benzyl and isoquinolinium moieties, and FT-IR to identify characteristic C-Cl and aromatic stretching vibrations. For purity assessment, HPLC with UV detection (using a C18 column and mobile phase optimized for quaternary ammonium compounds) is recommended, with comparison to pharmacopeial reference standards . Acid-base titration can quantify chloride content, while ion chromatography ensures absence of counterion impurities. Monitor pH during analysis, as deviations may indicate hydrolysis or degradation .

Q. What are the critical parameters to monitor during the synthesis of this compound to ensure high yield and purity?

Key parameters include:

- Reaction stoichiometry : Maintain a 1:1 molar ratio of benzyl chloride to isoquinoline precursor to avoid unreacted starting materials.

- Temperature control : Reactions involving quaternary ammonium formation often require 60–80°C for optimal kinetics without thermal degradation .

- Purification : Use recrystallization from ethanol/water mixtures to remove by-products like unreacted amines.

- Moisture exclusion : Conduct reactions under anhydrous conditions to prevent hydrolysis of the chloride counterion .

Q. How should storage conditions be optimized to preserve the stability of this compound?

Store in airtight, light-resistant containers at room temperature (20–25°C) . Avoid prolonged exposure to humidity (>60% RH), as hygroscopicity may lead to clumping or hydrolysis. Stability studies under accelerated conditions (40°C/75% RH for 6 months) can predict long-term degradation pathways, with periodic HPLC analysis to track purity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported solubility profiles of this compound across solvent systems?

Discrepancies often arise from ionic strength effects or pH-dependent solvation . To standardize measurements:

- Use buffered solutions (e.g., phosphate buffer, pH 7.4) to control ionic interactions.

- Conduct solubility studies at multiple temperatures (e.g., 25°C, 37°C) using gravimetric or UV-spectrophotometric methods.

- Compare data against computational models (e.g., COSMO-RS) to identify outliers caused by solvent polarity or hydrogen bonding .

Q. What experimental approaches are suitable for investigating the compound’s interaction with biological membranes in pharmacological studies?

- Langmuir monolayer assays : Measure changes in lipid packing density upon compound incorporation.

- Fluorescence anisotropy : Use DPH or TMA-DPH probes to assess membrane fluidity modulation.

- Molecular dynamics simulations : Model interactions with phospholipid bilayers (e.g., POPC membranes) to predict partitioning behavior .

- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to membrane mimetics like liposomes.

Q. How can degradation kinetics of this compound under varying pH conditions be systematically analyzed?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40°C and sample at intervals (0, 1, 3, 7 days).

- Kinetic modeling : Apply pseudo-first-order or Arrhenius equations to degradation data.

- LC-MS identification : Characterize degradation products (e.g., benzyl alcohol from hydrolysis) and propose pathways .

Data Contradiction Analysis Framework

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.